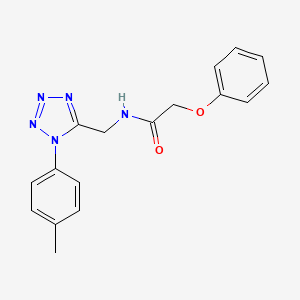

2-phenoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide

Description

2-Phenoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic small molecule featuring a phenoxyacetamide backbone linked to a tetrazole ring substituted with a para-methylphenyl (p-tolyl) group. The tetrazole moiety is a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity.

Properties

IUPAC Name |

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-13-7-9-14(10-8-13)22-16(19-20-21-22)11-18-17(23)12-24-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYVAZIHRJVUGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolylmethylamine with sodium azide and triethyl orthoformate under reflux conditions.

Acylation Reaction: The resulting tetrazole derivative is then acylated with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) and catalysts such as iron (Fe) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield phenol derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The phenoxy and tetrazole groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

The target compound shares structural motifs with several analogs, differing primarily in substituents and heterocyclic systems:

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., 3,4-dimethoxyphenyl in 2j) enhance synthetic yields (93%), likely due to improved intermediate stability . In contrast, electron-withdrawing groups (e.g., nitro in 6b-c) reduce solubility but may strengthen receptor interactions .

- Heterocyclic Variations: Triazole-thiazole hybrids (e.g., 9a) show distinct binding modes compared to tetrazole-acetamides, as seen in molecular docking studies .

Physicochemical Profiles

Insights :

- Acid-Base Behavior : Tetrazole rings (pKa ~4.5) remain protonated at physiological pH, enhancing hydrogen bonding in biological systems .

Biological Activity

2-phenoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide (CAS No. 920460-44-2) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities, drawing on diverse sources of research.

- Molecular Formula : C₁₇H₁₇N₅O₂

- Molecular Weight : 323.35 g/mol

- Structure : The compound features a phenoxy group and a tetrazole ring, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Tetrazole Ring : Reacting p-tolylmethylamine with sodium azide and triethyl orthoformate under reflux conditions.

- Acylation Reaction : The resulting tetrazole derivative is acylated with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the final product.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole and phenoxy groups may play crucial roles in these interactions, potentially leading to various therapeutic effects.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds containing tetrazole moieties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Anticonvulsant Activity

Research indicates that compounds with structural similarities to this compound can exhibit anticonvulsant properties. A related study highlighted the synthesis and evaluation of various N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives, some of which demonstrated significant inhibition of seizures in animal models .

In Vivo Studies

In vivo studies have assessed the efficacy and safety profile of similar compounds in animal models. For example, a study reported that certain derivatives exhibited protective effects against seizures at specific dosages, indicating their potential as therapeutic agents for epilepsy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies for tetrazole-containing compounds suggest that modifications to the phenoxy or p-tolyl groups can significantly influence biological activity. Compounds with higher lipophilicity often showed delayed onset but prolonged duration of action in anticonvulsant tests .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Phenoxyacetamide | Lacks tetrazole ring | Limited activity |

| Tolylacetamide | Contains p-tolyl group | Moderate activity |

| Tetrazole Derivatives | Varying substituents | Diverse activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.